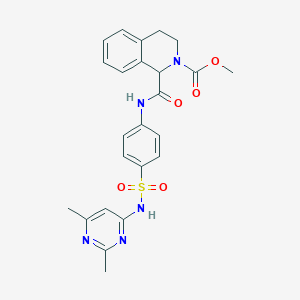
methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that the targets could be related to the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
Similar compounds have shown to inhibit the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory action on these enzymes can disrupt the signaling pathways, leading to a halt in cell proliferation and inducing apoptosis .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it might interfere with the metabolic pathways essential for the survival and replication of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown to exhibit superior antipromastigote activity , indicating that they might be effective in inhibiting the growth and replication of Leishmania and Plasmodium species.
Actividad Biológica
Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₂₃H₂₃N₄O₄S
- Molecular Weight : 450.5 g/mol
The structure features a sulfamoyl group , which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of the dihydroisoquinoline moiety suggests potential neuropharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Notably, it has been shown to enhance NF-κB activation in response to lipopolysaccharide (LPS), indicating an immune-modulatory effect. This activation is crucial for inflammatory responses and has implications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.50 | High antiproliferative activity |
| HeLa (Cervical) | 0.82 | Significant cytotoxicity |
| K562 (Leukemia) | 3.58 | Moderate activity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Study on NF-κB Activation
In a high-throughput screening study, a series of sulfamoyl compounds, including this compound, were evaluated for their ability to activate NF-κB. The results indicated that this compound significantly enhanced NF-κB activity after prolonged exposure to LPS, suggesting its potential as an anti-inflammatory agent .
Antiproliferative Studies
Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that the presence of the pyrimidine and sulfamoyl groups contributed to increased cytotoxicity against cancer cells compared to non-modified analogs .
Propiedades
IUPAC Name |
methyl 1-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-15-14-21(26-16(2)25-15)28-35(32,33)19-10-8-18(9-11-19)27-23(30)22-20-7-5-4-6-17(20)12-13-29(22)24(31)34-3/h4-11,14,22H,12-13H2,1-3H3,(H,27,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCASRJCYULUNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCN3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













